1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine
Overview
Description
1,3-Dibenzyl-2-(naphthalen-1-yl)imidazolidine is a compound that belongs to the class of imidazolidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an imidazolidine ring substituted with two benzyl groups and a naphthyl group. This unique structure contributes to its distinct chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine typically involves the reaction of benzylamine with naphthaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Commonly used catalysts for this reaction include palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(naphthalen-1-yl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding imidazolidinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Imidazolidinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for the treatment of cancers, including breast cancer and lung cancer.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine involves its binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90. This binding inhibits the chaperone function of Hsp90, leading to the degradation of its client oncoproteins. The down-regulation of these oncoproteins results in the cytotoxicity of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibenzyl-2-aryl imidazolidines
- 1,3-Dibenzyl-2-(phenyl)imidazolidine
- 1,3-Dibenzyl-2-(pyridyl)imidazolidine
Uniqueness
1,3-Dibenzyl-2-(naphthalen-1-yl)imidazolidine stands out due to its unique naphthyl substitution, which enhances its binding affinity to Hsp90 and its anti-cancer activity.
Properties
IUPAC Name |
1,3-dibenzyl-2-naphthalen-1-ylimidazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2/c1-3-10-22(11-4-1)20-28-18-19-29(21-23-12-5-2-6-13-23)27(28)26-17-9-15-24-14-7-8-16-25(24)26/h1-17,27H,18-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOYLPULEBBQRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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